3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione
Description
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a bromophenyl moiety
Properties
CAS No. |
90455-57-5 |
|---|---|
Molecular Formula |
C16H12BrNO4S |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12BrNO4S/c17-11-6-8-13(9-7-11)23(21,22)14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
FOQVDMBQFXGOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. Studies have shown that 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the bromobenzene and sulfonyl groups enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent.
Case Study: Inhibition of Tumor Growth
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Material Science
2.1 Synthesis of Polymers
The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its sulfonyl group can be utilized to create cross-linking points in polymer networks, leading to materials with enhanced thermal stability and mechanical strength.
Table 1: Properties of Polymers Synthesized with 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Mechanical Strength | Moderate to High |
| Solubility | Low in water |
| Biodegradability | Moderate |
Organic Synthesis
3.1 Reagent in Chemical Reactions
The compound is also valuable as a reagent in organic synthesis, particularly in the formation of complex molecules. It can act as a nucleophile or electrophile in various reactions, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Biologically Active Molecules
In a synthetic route to develop new anti-inflammatory agents, 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione was used to introduce the pyrrolidine moiety into target molecules. The resulting compounds exhibited improved anti-inflammatory activity compared to their predecessors .
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1-propanone: This compound features a similar sulfonyl and bromophenyl moiety but differs in the presence of a chlorophenyl group.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a valine residue and a similar sulfonyl-bromophenyl structure.
Uniqueness
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring, phenyl group, and sulfonyl-bromophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antibacterial, anti-inflammatory, and anticancer activities, based on various studies and findings.
Chemical Structure and Properties
The molecular structure of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione can be represented as follows:
This compound features a pyrrolidine ring with a sulfonyl group and a bromobenzene moiety, which are crucial for its biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione. For instance, derivatives with sulfonamide groups have shown moderate to strong activity against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Research indicates that the presence of the sulfonyl group enhances the antibacterial efficacy by interfering with bacterial enzyme functions .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various pharmacological tests. For example, compounds containing similar structural motifs have demonstrated significant inhibition of inflammatory markers in vitro. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Anticancer Activity
The anticancer properties of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione are supported by studies indicating its ability to inhibit tumor cell proliferation. In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
Case Study 1: Antibacterial Screening
In a study evaluating various sulfonamide derivatives for antibacterial activity, 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione was tested against multiple bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanisms
A pharmacological investigation into the anti-inflammatory effects of similar compounds revealed that those containing a pyrrolidine core effectively reduced edema in animal models. The study highlighted the role of the sulfonyl group in enhancing the binding affinity to COX enzymes, leading to decreased prostaglandin synthesis .
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinities of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione with various biological targets. These studies suggest that the compound has a high affinity for COX-2 and other enzymes involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
